

Technical Support Center: Optimizing Custodiol-N for Organ Preservation Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Custodiol*
Cat. No.: *B12649038*

[Get Quote](#)

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using **Custodiol-N** solution in their organ preservation experiments.

Troubleshooting Guide

This section addresses specific issues that may be encountered during organ preservation experiments with **Custodiol-N**.

Problem	Possible Cause(s)	Recommended Solution(s)
Higher than expected cellular injury or enzyme release (e.g., ALT, AST, CK-MB).	<p>1. Suboptimal organ flushing: Incomplete removal of blood can lead to residual clots and uneven distribution of the preservation solution. 2. Incorrect temperature: The temperature of the Custodiol-N solution or the storage environment may not be optimal (2-8°C). 3. Extended warm ischemia time: Prolonged time between cessation of blood flow and cold preservation initiation. 4. Inadequate volume of Custodiol-N: Insufficient solution may not adequately protect the entire organ.</p>	<p>1. Ensure thorough flushing: Perfuse the organ with a sufficient volume of cold Custodiol-N until the effluent is clear of blood. 2. Monitor temperature closely: Use calibrated thermometers to ensure the solution and storage apparatus are maintained within the recommended temperature range. 3. Minimize warm ischemia: Streamline the organ procurement process to reduce the time before cold preservation begins. 4. Use appropriate volume: Follow established protocols for the specific organ size and type to ensure complete perfusion.</p>
Evidence of significant oxidative stress post-preservation.	<p>1. Compromised solution integrity: Improper storage or handling of Custodiol-N may have degraded its antioxidant components (e.g., tryptophan, iron chelators). 2. Pre-existing donor organ condition: The organ may have been exposed to significant oxidative stress prior to procurement.</p>	<p>1. Verify solution handling: Ensure Custodiol-N is stored protected from light at 2-8°C and that the packaging is intact before use.^[1] Do not use expired solution. 2. Assess donor history: If possible, review donor parameters that might indicate pre-existing organ stress.</p>
Poor functional recovery of the organ upon reperfusion.	<p>1. Reperfusion injury: The composition of the reperfusion solution or the reperfusion pressure and flow rate may be causing additional injury. 2.</p>	<p>1. Optimize reperfusion conditions: Gradually reintroduce the reperfusion medium, and ensure its composition is appropriate for</p>

	Incompatibility with experimental model: The specific animal model or ex vivo perfusion system may have unique requirements not fully met by standard protocols.	the organ. Monitor and adjust perfusion parameters (pressure, flow rate) as needed. 2. Adapt protocol to model: Titrate Custodiol-N volume and preservation time for your specific experimental setup. Consider a pilot study to determine optimal parameters.
Presence of tissue edema.	<p>1. Incorrect osmolarity: Although Custodiol-N is designed to minimize edema, prolonged preservation or issues with the specific organ may still lead to fluid shifts. Mannitol in the original Custodiol formulation has been replaced by sucrose in Custodiol-N to better prevent hepatocyte edema.^{[2][3]}</p> <p>2. High perfusion pressure: Excessive pressure during initial flushing can cause damage to the vasculature and lead to edema.</p>	<p>1. Adhere to recommended preservation times: Avoid unnecessarily long cold ischemia times. 2. Control perfusion pressure: Use a pressure-controlled system for initial organ flushing and adhere to recommended pressure limits for the specific organ.</p>

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Custodiol-N**?

A1: **Custodiol-N** is an intracellular, low-viscosity organ preservation solution. Its primary mechanism involves rapidly cooling the organ to reduce its metabolic rate.^[4] It is an electrolyte-balanced, iron chelator-supplemented, and amino acid-fortified solution.^{[5][6]} Its composition is designed to protect against ischemia-reperfusion injury by buffering against acidosis (histidine), stabilizing cell membranes (tryptophan), providing a substrate for anaerobic

metabolism (ketoglutarate), and reducing oxidative stress through iron chelators like deferoxamine.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Q2: What are the key differences between **Custodiol-N** and the original **Custodiol** (HTK) solution?

A2: **Custodiol-N** is an evolution of the original **Custodiol** formula, with several key modifications to enhance organ protection.[\[5\]](#)[\[6\]](#) These include the addition of iron chelators (deferoxamine and LK-614) to reduce the formation of reactive oxygen species, the inclusion of amino acids like L-arginine to improve microcirculation, and the replacement of mannitol with sucrose to better prevent cellular edema, particularly in hepatocytes.[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#) Part of the histidine has also been replaced with N-acetyl-histidine, which has similar buffering capacity but with a reduced risk of adverse effects related to iron.[\[3\]](#)

Q3: For which organs is **Custodiol-N** suitable?

A3: **Custodiol-N** has been developed and tested for the preservation of multiple organs. Clinical and preclinical studies have demonstrated its efficacy in the preservation of the heart, kidneys, liver, and pancreas.[\[4\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Q4: What is the recommended storage temperature and handling for **Custodiol-N**?

A4: **Custodiol-N** should be stored in a refrigerator at 2-8°C and protected from light.[\[1\]](#) It is a ready-to-use solution and does not require any additives or filters before use.[\[1\]](#)

Q5: Can **Custodiol-N** be used for machine perfusion?

A5: Yes, **Custodiol-N** is suitable as a base solution for hypothermic machine perfusion (HMP).[\[15\]](#) Studies have shown its effectiveness in oxygenated machine preservation of kidneys, often supplemented with colloids like dextran.[\[15\]](#)[\[16\]](#) A specific formulation, **Custodiol-MP**, has also been developed for aerobic machine perfusion.[\[16\]](#)

Q6: What are the expected benefits of using **Custodiol-N** compared to other preservation solutions?

A6: Numerous studies have shown the superiority of **Custodiol-N** over the original HTK solution in reducing reactive oxygen species generation, improving microcirculation, and

lessening the subsequent inflammatory response.[\[5\]](#)[\[6\]](#)[\[7\]](#) It has been shown to have lower cytotoxicity and higher protective potential.[\[5\]](#)[\[7\]](#) In heart preservation, it has led to better recovery of ventricular function and higher coronary blood flow.[\[17\]](#)[\[18\]](#) For kidneys, it has resulted in higher renal blood flow and urine production after reperfusion compared to KPS-1. [\[15\]](#)

Quantitative Data Summary

Table 1: Comparison of Cardiac Function Post-Transplantation (Canine Model)

Parameter	Custodiol-N	Custodiol (HTK)	p-value
Recovery of Ees (%)	91 ± 5	49 ± 8	<0.05
Coronary Blood Flow (ml/min)	53 ± 5	27 ± 4	<0.05
Increase in CBF with Acetylcholine (%)	72 ± 8	29 ± 7	<0.05
Data from a study on canine orthotopic heart transplantation.			
Ees: End-systolic pressure-volume relationship; CBF: Coronary Blood Flow.			
[17]			

Table 2: Comparison of Renal Function after Hypothermic Machine Perfusion (Porcine Model)

Parameter	Custodiol-N with Dextran (CND)	Kidney Perfusion Solution 1 (KPS-1)
Renal Blood Flow	Significantly higher	Lower
Urine Production	Significantly higher	Lower
Oxygen Consumption	Higher	Lower
Creatinine Clearance	Increased during reperfusion	Declined during reperfusion
Data from a 20-hour porcine kidney preservation study using pulsatile oxygenated HMP.[15]		

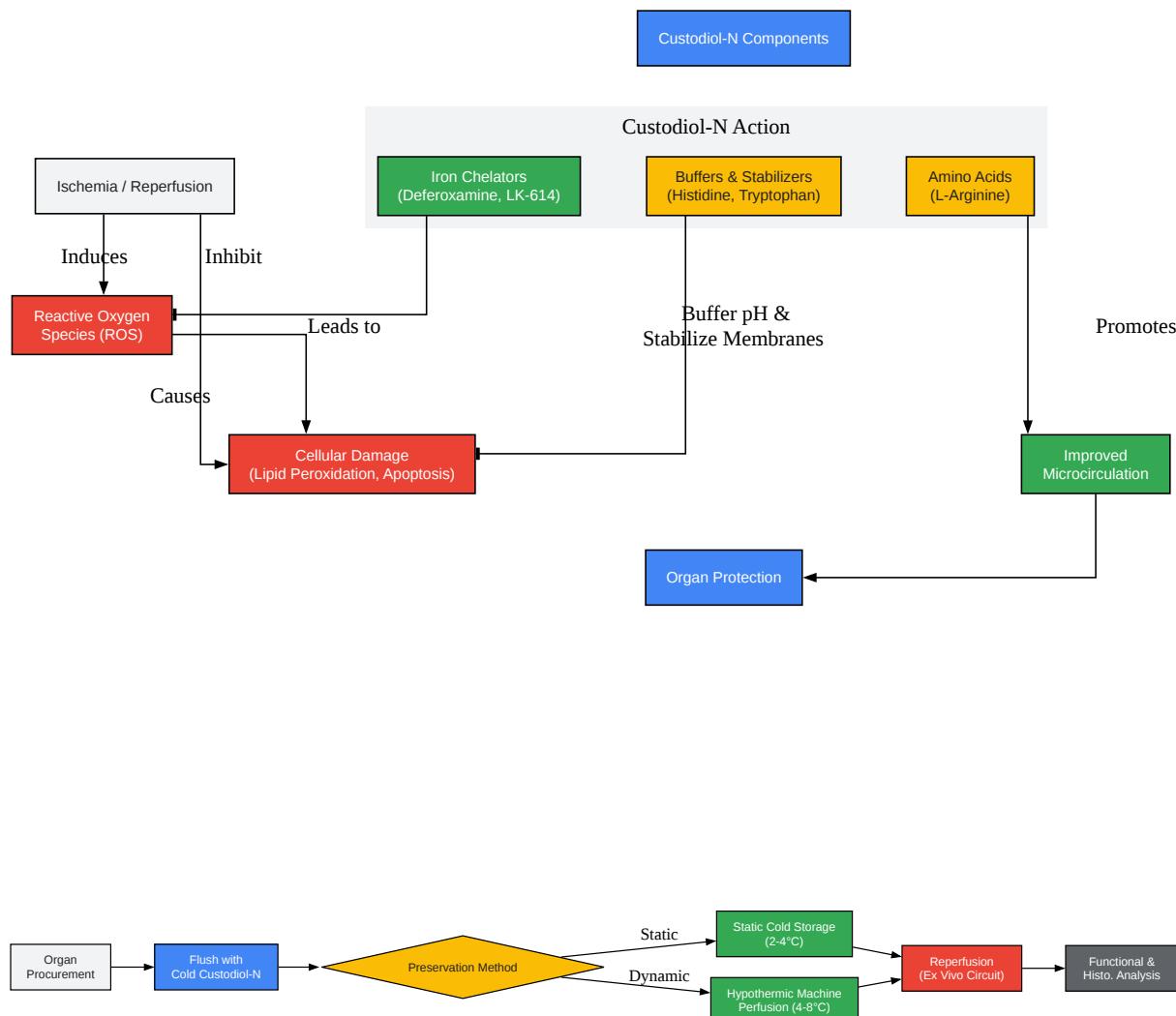
Table 3: Myocardial Function in a Rat Heart Transplant Model (1-hour reperfusion)

Parameter	Custodiol-N	Custodiol (HTK)	p-value
Coronary Blood Flow (mL/min/g)	3.99 ± 0.24	2.86 ± 0.35	< .05
Left Ventricular Pressure (mm Hg)	117 ± 18	82 ± 4	< .05
Myocardial ATP content (µmol/g)	9.84 ± 0.68	1.86 ± 0.41	< .05
Apoptosis Level (%)	21.58 ± 1.59	27.23 ± 1.54	< .05
Data from a study on heterotopic heart transplantation in Lewis rats.[18]			

Experimental Protocols

Protocol 1: Static Cold Storage of the Kidney

- Procurement: Following euthanasia of the donor animal (e.g., porcine model), rapidly perform a laparotomy to expose the kidneys.
- Cannulation and Flush-out: Cannulate the renal artery and begin flushing with 250-1000ml of cold (4°C) **Custodiol**-N solution until the effluent from the renal vein is clear of blood.[11]
- Explantation: Once flushed, excise the kidney and surrounding tissues.
- Storage: Submerge the kidney in a sterile container filled with cold (4°C) **Custodiol**-N solution. Ensure the organ is fully immersed.
- Cold Storage: Place the container on sterile ice and maintain it at 2-4°C for the desired ischemic period (e.g., up to 24 hours).[7][19]
- Reperfusion: Prior to reperfusion, the organ can be flushed to remove the preservation solution, although this is not strictly necessary with **Custodiol**-N due to its low potassium concentration.[1] Reperfusion is then initiated using an appropriate ex vivo perfusion circuit with a suitable medium (e.g., autologous blood, Krebs-Henseleit buffer).


Protocol 2: Hypothermic Machine Perfusion of the Kidney

- Procurement and Flush-out: Procure and flush the kidney as described in the static cold storage protocol.
- Machine Connection: Connect the cannulated renal artery to the arterial line of a hypothermic machine perfusion device (e.g., LifePort Kidney Transporter).
- Perfusion: Initiate pulsatile perfusion with oxygenated **Custodiol**-N, often supplemented with 50 g/l dextran 40.[15] Typical perfusion parameters are a systolic pressure of 30 mmHg at a rate of 30 cycles/min.[15]
- Maintenance: Maintain the perfusion for the desired duration (e.g., 20 hours), ensuring the temperature of the perfusate is kept between 4-8°C.
- Viability Assessment: Following machine perfusion, assess renal viability by reperfusing the kidney with a warm (37°C) oxygenated medium, such as diluted autologous blood, and

measure functional parameters like renal blood flow, urine output, and creatinine clearance.

[15]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. custodiol.com [custodiol.com]
- 2. Organ preservation: current limitations and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with Custodiol-N solution compared with Custodiol® solution in organ transplantation (kidney, liver and pancreas) | springermedizin.de [springermedizin.de]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Comprehensive Review on Custodiol-N (HTK-N) and its Molecular Side of Action for Organ Preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Custodiol for myocardial protection and preservation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. [ISRCTN](http://isrctn.com) [isrctn.com]
- 12. scispace.com [scispace.com]
- 13. A prospective, randomized, single-blind, multicentre, phase III study on organ preservation with Custodiol-N solution compared with Custodiol® solution in organ transplantation (kidney, liver and pancreas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Use of the new preservation solution Custodiol-N supplemented with dextran for hypothermic machine perfusion of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]

- 18. Effects of Custodiol-N, a novel organ preservation solution, on ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. custodiol.com [custodiol.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Custodiol-N for Organ Preservation Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12649038#optimizing-custodiol-n-solution-for-specific-organ-preservation-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com